N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
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Description
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN7O2 and its molecular weight is 463.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
A study by Hafez, El-Gazzar, and Al-Hussain (2016) demonstrated the potential antimicrobial and anticancer properties of novel pyrazole derivatives related to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide. These compounds exhibited higher anticancer activity compared to the reference drug doxorubicin and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor Activity
El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to this compound, and evaluated their antitumor activity. The study found several derivatives exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017).
Cellular Activity of PDE9 Inhibitors
Wunder et al. (2005) characterized a compound structurally related to this compound as a potent and selective inhibitor of phosphodiesterase 9 (PDE9). The study used a unique cell line expressing soluble guanylate cyclase and a cyclic nucleotide-gated cation channel to monitor intracellular cGMP levels, showing the potential for Alzheimer's disease treatment (Wunder et al., 2005).
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O2/c1-12-9-18(26-20(32)15-7-2-3-8-17(15)24)31(29-12)22-27-19-16(21(33)28-22)11-25-30(19)14-6-4-5-13(23)10-14/h2-11H,1H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBAWBLHCCEVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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